(Adamantan-2-yl)urea
Overview
Description
(Adamantan-2-yl)urea is a compound that features an adamantane moiety linked to a urea group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability. The incorporation of the adamantane structure into various compounds often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Adamantan-2-yl)urea can be synthesized through the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates or isothiocyanates. The reaction typically occurs in the presence of triethylamine in diethyl ether at room temperature, yielding the desired urea or thiourea derivatives in 36–87% yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 2-(adamantan-2-yl)ethanamine and aromatic isocyanates. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Adamantan-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The adamantane moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Aromatic Isocyanates: Used in the synthesis of this compound.
Triethylamine: Acts as a base in the reaction.
Diethyl Ether: Solvent used in the reaction.
Major Products
The major products formed from these reactions are typically urea or thiourea derivatives, depending on the specific reagents used .
Scientific Research Applications
(Adamantan-2-yl)urea and its derivatives have several scientific research applications:
Medicinal Chemistry: Used in the development of antiviral agents and inhibitors of soluble epoxide hydrolase (sEH), which is involved in the arachidonic acid cascade.
Drug Delivery Systems: The adamantane moiety is used as an anchor in liposomes for targeted drug delivery.
Surface Recognition: Adamantane derivatives are employed in surface recognition studies due to their unique structural properties.
Mechanism of Action
The mechanism of action of (adamantan-2-yl)urea involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of soluble epoxide hydrolase (sEH), which converts fatty acid epoxides into vicinal diols. Additionally, certain derivatives have been shown to modulate the expression and activity of the orphan nuclear receptor Nur77, which is involved in cancer cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-2-yl)-N′-phenylselenourea: Contains a selenourea group instead of a urea group.
N-[2-(Adamantan-2-yl)ethyl]-N′-R-ureas: Similar structure with variations in the substituents on the urea group.
Uniqueness
(Adamantan-2-yl)urea is unique due to the presence of the adamantane moiety, which imparts rigidity and stability to the compound. This structural feature enhances the compound’s lipophilicity and pharmacological properties, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-adamantylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-11(14)13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXUPNMWDYTSKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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